(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Boronic Acid Drugs
Boronic acids have gained significance in drug discovery due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetics. The approval of several boronic acid drugs by regulatory agencies like the FDA and Health Canada highlights their importance. These properties make boronic acids, including derivatives like "(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid," promising candidates for medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Environmental Applications
Boronic acids are also involved in environmental applications, such as boron removal from drinking water, which is crucial due to boron's toxicity at high concentrations. Layered double hydroxides (LDHs) have shown effectiveness in removing boron species, showcasing the environmental potential of boronic acid derivatives (Theiss, Ayoko, & Frost, 2013).
Fire Retardant and Wood Preservation
In the field of materials science, boronic acids play a role in developing fire retardant and wood preservation technologies. Boron compounds, due to their dual functionality, have been utilized to achieve both fire retardancy and wood preservation, particularly for outdoor applications (Marney & Russell, 2008).
Electrochemical Biosensors
Boronic acid derivatives are key in constructing electrochemical biosensors due to their ability to bind selectively to diols, such as sugars, which is fundamental for non-enzymatic glucose sensors. This highlights their potential in developing new diagnostic tools and monitoring devices (Wang et al., 2014).
Biomass Conversion and Green Chemistry
Boronic acids contribute to the green chemistry domain by enabling the conversion of biomass into valuable chemicals and fuels. This involves the synthesis of platform chemicals like 5-Hydroxymethylfurfural (HMF) from plant feedstocks, illustrating the role of boronic acid derivatives in sustainable chemistry and the production of renewable materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 18096 , may influence its pharmacokinetic profile.
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-3-boronic Acid. For instance, the compound should be stored at 2-8°C .
Safety and Hazards
“(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions of “(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” and other boronic acids are likely to involve their continued use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(5-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWAVVFCNTGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624592 |
Source
|
Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-53-2 |
Source
|
Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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